2H-Pyrano[2,3-c]pyridin-2-one
Overview
Description
2H-Pyrano[2,3-c]pyridin-2-one is a heterocyclic compound . It’s a functionalized oxygen and nitrogen-containing heterocycle consisting of pyrane and pyridone units . It’s considered as biologically active molecules, and valuable scaffolds found in many natural products .
Synthesis Analysis
The synthesis of this compound has been achieved through various methods. One method involves the practical and efficient synthesis of pyrano[3,2-c]pyridone using a multicomponent reaction . Another approach involves the reaction of 3-methyl-2-pyrazolin-5-one with a mixture of cyanoacetic acid and acetic anhydride .Molecular Structure Analysis
The molecular structure of this compound has been characterized by NMR . The highest occupied molecular orbital and lowest unoccupied molecular orbitals spread on the coumarin moiety of the pyranochromene unit .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse. For instance, the reaction progress was controlled and identification of the reactants and the obtained products were performed with TLC . Another example is the formation of 6-(hetero)aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones from (E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are diverse. For instance, it has been found to exhibit high fluorescence intensity in the range of 70,000–75,000 a.u . The intensity was influenced also by the molecule structure and solvent .Scientific Research Applications
Synthesis and Chemical Properties
Synthetic Methodologies : The synthesis of 2H-pyrano[2,3-c]pyridin-2-one derivatives involves various methodologies, including annulation techniques and three-component bicyclization. For instance, Bays et al. (1989) described the synthesis of trans-3-(octahydro-2H-pyrano[2,3-c]pyridin-4a-yl)phenols, indicating the structural versatility of these compounds (Bays, Brown, Lloyd, Mcelroy, Scopes, Birch, Hayes, & Sheehan, 1989). Similarly, Tu et al. (2014) developed a three-component bicyclization for the efficient synthesis of a fused pyrano[2,3-b]pyridine library, highlighting the potential for generating diverse chemical structures (Tu, Fan, Hao, Jiang, & Tu, 2014).
Versatility in Building Blocks : The versatility of this compound as a building block is evident in its use for the fabrication of various heterocycles. Pratap and Ram (2017) reviewed the use of different nucleophiles to generate a wide range of molecular diversity, emphasizing the multifaceted nature of 2H-pyran-2-ones (Pratap & Ram, 2017).
Biomedical Applications
- Biological Activity : The potential for biological activity is a key aspect of this compound derivatives. For instance, Zhuravel et al. (2005) synthesized novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-(N-aryl) carboxamides and evaluated their antimicrobial activity, demonstrating significant efficacy against various bacterial and fungal strains (Zhuravel, Kovalenko, Ivachtchenko, Balakin, & Kazmirchuk, 2005).
Future Directions
The future directions for the research on 2H-Pyrano[2,3-c]pyridin-2-one are promising. The recent advances in the green multicomponent synthesis of pyrano[2,3-c]pyrazole and spiro-pyrano[2,3-c]pyrazole derivatives include the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .
Properties
IUPAC Name |
pyrano[2,3-c]pyridin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-8-2-1-6-3-4-9-5-7(6)11-8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWDFOKUHJZZRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C1C=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10497149 | |
Record name | 2H-Pyrano[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67992-21-6 | |
Record name | 2H-Pyrano[2,3-c]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10497149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.